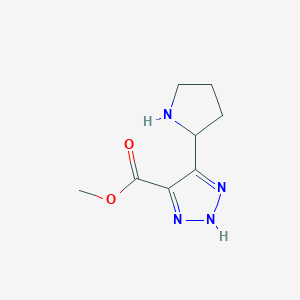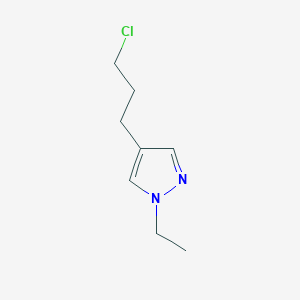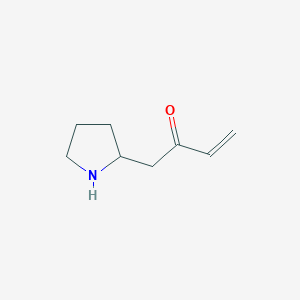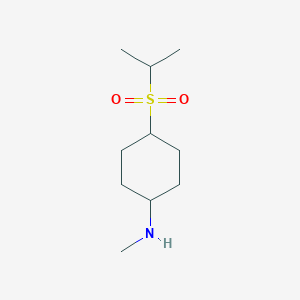![molecular formula C12H16F2N2O2 B13178629 1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4,4-difluorocyclohexan-1-ol](/img/structure/B13178629.png)
1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4,4-difluorocyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4,4-difluorocyclohexan-1-ol is a complex organic compound with a molecular formula of C₁₂H₁₆F₂N₂O₂ This compound is notable for its unique structure, which includes a cyclopropyl group, an oxadiazole ring, and a difluorocyclohexanol moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4,4-difluorocyclohexan-1-ol typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Attachment of the Cyclopropyl Group:
Incorporation of the Difluorocyclohexanol Moiety: This final step involves the addition of the difluorocyclohexanol group, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions: 1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4,4-difluorocyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted cyclohexanol derivatives.
科学的研究の応用
1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4,4-difluorocyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4,4-difluorocyclohexan-1-ol involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The difluorocyclohexanol moiety may enhance the compound’s binding affinity and specificity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical pathways related to cell growth and proliferation.
類似化合物との比較
- 1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]cycloheptane-1-carboxylic acid
- 1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-[(1S)-1-cyclopropylethyl]-N-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Comparison:
- Structural Differences: While these compounds share the oxadiazole and cyclopropyl groups, they differ in the other functional groups attached, such as the carboxylic acid or pyridine moieties.
- Chemical Properties: The presence of different functional groups affects their chemical reactivity and physical properties.
- Biological Activity: These structural differences also influence their biological activity and potential applications. For example, the carboxylic acid derivative may have different pharmacokinetic properties compared to the difluorocyclohexanol derivative.
特性
分子式 |
C12H16F2N2O2 |
|---|---|
分子量 |
258.26 g/mol |
IUPAC名 |
1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4,4-difluorocyclohexan-1-ol |
InChI |
InChI=1S/C12H16F2N2O2/c13-12(14)5-3-11(17,4-6-12)7-9-15-10(16-18-9)8-1-2-8/h8,17H,1-7H2 |
InChIキー |
XHQHKKHHLSEMLW-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=NOC(=N2)CC3(CCC(CC3)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


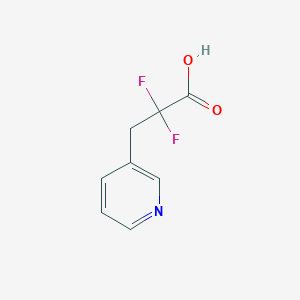

![2,2,2-trifluoroethyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B13178564.png)
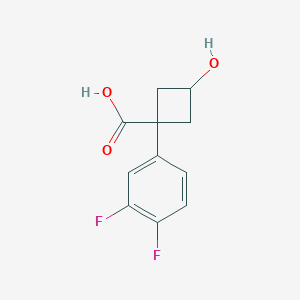

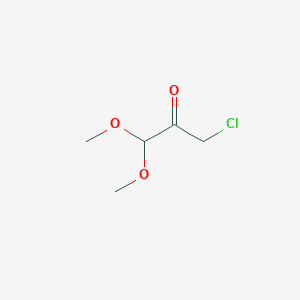
![1-[(Azetidin-2-yl)methyl]-2,3-dimethylpiperidine](/img/structure/B13178599.png)
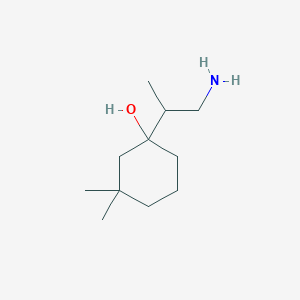
![1-[1-(Aminomethyl)cyclohexyl]cyclobutan-1-OL](/img/structure/B13178607.png)

